3-iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde

Description

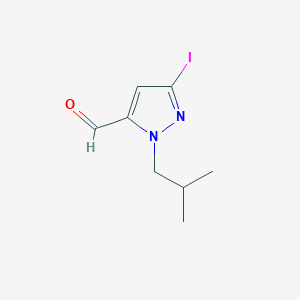

3-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde is a pyrazole-based heterocyclic compound featuring an iodine substituent at position 3, an isobutyl group at position 1, and a carbaldehyde functional group at position 4. Its molecular formula is C₉H₁₂IN₂O, with a molecular weight of 290.11 g/mol. The iodine atom introduces significant steric and electronic effects, while the isobutyl group enhances lipophilicity. The carbaldehyde moiety at position 5 provides a reactive site for further chemical modifications, making this compound a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

5-iodo-2-(2-methylpropyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O/c1-6(2)4-11-7(5-12)3-8(9)10-11/h3,5-6H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOBCPZVYTTZHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)I)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde can be achieved through several methods. One common approach involves the iodination of 1-isobutyl-1H-pyrazole-5-carbaldehyde. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions, utilizing efficient and cost-effective methods to ensure high yields and purity. The specific conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the iodine atom.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the aldehyde group allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Characterization Techniques

- X-ray Crystallography : Tools like SHELXL and ORTEP-III are critical for resolving halogenated pyrazoles. The iodine atom in the target compound improves electron density maps, enabling precise structural determination.

- Empirical Absorption Corrections : Methods like spherical harmonic modeling (e.g., Blessing’s correction ) mitigate anisotropic effects in diffraction data, particularly for heavy-atom-containing compounds.

Biological Activity

3-Iodo-1-isobutyl-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the iodine atom and the isobutyl group enhances its binding affinity to various enzymes and receptors. This compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer proliferation and inflammatory responses.

- Receptor Modulation : The compound can interact with specific receptors, potentially modulating their activity and influencing cellular signaling pathways.

Anticancer Activity

Numerous studies have reported the anticancer properties of pyrazole derivatives, including this compound. Research indicates that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 12.3 | Cell cycle arrest and apoptosis |

| HeLa (Cervical Cancer) | 8.7 | Inhibition of telomerase activity |

The compound's ability to induce apoptosis has been linked to the activation of poly(ADP-ribose) polymerase (PARP) and caspase pathways, which are crucial for programmed cell death .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The mechanism behind its antimicrobial activity may involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This action is particularly relevant in conditions characterized by chronic inflammation, such as rheumatoid arthritis:

| Cytokine | Inhibition (%) at 50 µM |

|---|---|

| TNF-α | 70 |

| IL-6 | 65 |

The anti-inflammatory mechanism may involve the modulation of NF-kB signaling pathways, which play a critical role in inflammatory responses .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features. For this compound, key structural components include:

- Iodine Atom : Enhances lipophilicity and potential receptor binding.

- Isobutyl Group : Contributes to steric effects that may affect enzyme interactions.

Comparative studies with similar compounds indicate that modifications in these groups can lead to variations in potency and selectivity against different biological targets .

Case Studies

A notable study evaluated the efficacy of this compound in combination with conventional chemotherapeutics like doxorubicin. The results indicated a synergistic effect, enhancing cytotoxicity in resistant cancer cell lines. This suggests potential applications in overcoming drug resistance in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.